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Compound of Interest

Compound Name: (R)-4-(1-aminoethyl)phenol

Cat. No.: B181506

An In-depth Technical Guide to (R)-4-(1-aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(1-aminoethyl)phenol is a chiral amine derivative of significant interest in the
pharmaceutical and chemical industries. Its stereospecific structure makes it a valuable chiral
building block for the asymmetric synthesis of complex bioactive molecules, particularly those
targeting the central nervous system. This technical guide provides a comprehensive overview
of the known physical and chemical properties, experimental protocols, and applications of
(R)-4-(1-aminoethyl)phenol, serving as a critical resource for professionals in research and
development.

Core Physical and Chemical Properties

(R)-4-(1-aminoethyl)phenol is a white to off-white solid at room temperature.[1][2] It is a chiral
molecule containing a phenol group and a primary amine, which dictate its chemical reactivity

and physical characteristics. Proper storage is critical to maintain its stability; it should be kept

in a dry, sealed container at temperatures between 0 and 8 °C.[1][2]

Table 1: Chemical Identifiers and General Properties
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Property Value Source(s)
IUPAC Name 4-[(1R)-1-aminoethyl]phenol [3]

CAS Number 134855-88-2 [1]
Molecular Formula CsH11NO [1114]
Molecular Weight 137.18 g/mol [1114]
Appearance White to off-white solid [1][2]
Purity ;):iglly =>95% to =99% (by e
Storage Conditions 0-8 °C, sealed, dry [1][2]

Table 2: Physicochemical Data
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Property Value Notes Source(s)

) This value may refer
Density 0.920 g/mL ] [5][6]
to bulk density.

The related compound
Melting Point Data not available 4-aminophenol melts [7]
at 185-189 °C.

The related compound
Boiling Point Data not available Tyramine boils at 175-
181 °C at 8 mmHg.

Expected to be

moderately soluble in
Solubility Data not available alcohols and slightly [8]

soluble in water based

on its structure.

A computed value

XLogP3-AA 0.8 indicating moderate [9]
lipophilicity.

Topological Polar

46.3 Az Computed value. [9]
Surface Area
Hydrogen Bond

2 Computed value. [9]
Donors
Hydrogen Bond

2 Computed value. [9]

Acceptors

Spectroscopic Profile

While experimentally obtained spectra for (R)-4-(1-aminoethyl)phenol are not readily available
in public databases, a theoretical profile can be predicted based on its chemical structure.

e 1H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the
phenol ring (typically in the d 6.5-7.5 ppm range), a quartet for the methine proton (-CH)
adjacent to the amine and aromatic ring, and a doublet for the methyl (-CHs) protons. The
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protons of the amine (-NHz) and hydroxyl (-OH) groups will appear as broad singlets whose
chemical shifts are concentration and solvent-dependent.

13C NMR: The spectrum would display signals for the four unique aromatic carbons, with the
carbon bearing the hydroxyl group being the most deshielded among them. Signals for the
methine and methyl carbons of the ethylamine side chain would appear in the aliphatic
region of the spectrum.

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption
band for the phenolic O-H stretch around 3300-3500 cm~*. A medium absorption for the N-H
stretch of the primary amine will also be present in this region. Characteristic C-O stretching
for the phenol will appear around 1200 cm~%, and aromatic C=C stretching bands will be
observed in the 1500-1600 cm~1 region.

Experimental Protocols
Synthesis Pathway

(R)-4-(1-aminoethyl)phenol is a chiral amine that can be synthesized through various
asymmetric methods. A common conceptual pathway involves the reductive amination of a
ketone precursor, 4-hydroxyacetophenone. This process requires a chiral catalyst or auxiliary
to ensure the stereospecific formation of the (R)-enantiomer.
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Conceptual Synthesis Workflow for (R)-4-(1-aminoethyl)phenol
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Workflow for Chiral HPLC Purity Analysis
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Role of (R)-4-(1-aminoethyl)phenol in Drug Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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